molecular formula C14H8Cl2N2 B188162 4-Chloro-2-(4-chlorophenyl)quinazoline CAS No. 59490-94-7

4-Chloro-2-(4-chlorophenyl)quinazoline

Cat. No. B188162
CAS RN: 59490-94-7
M. Wt: 275.1 g/mol
InChI Key: HRDLKQWYHGPZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular weight of 275.14 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-(4-chlorophenyl)quinazoline . The InChI code is 1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-(4-chlorophenyl)quinazoline are not available, quinazoline derivatives have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.14 .

Scientific Research Applications

1. Medicinal Chemistry Quinazoline and quinazolinone derivatives are significant targets in medicinal chemistry . They have received attention due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

2. Anticancer Activity Quinazoline derivatives have shown potential as anticancer agents . For example, erlotinib and gefitinib, which are quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .

3. Antibacterial Activity Quinazoline derivatives have shown antibacterial properties . Due to the emergence of drug-resistant bacterial strains, there is a need for the development of novel antibiotics, and quinazoline derivatives have been investigated as potential novel drug molecules .

4. Antifungal Activity Quinazoline derivatives have also shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

5. Anti-inflammatory Activity Quinazoline derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

6. Anticonvulsant Activity Quinazoline derivatives have shown anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .

7. Antihyperlipidaemia Activity Quinazoline and its related scaffolds have shown potential in treating hyperlipidemia . Hyperlipidemia is a condition in which there are high levels of fat particles (lipids) in the blood. These lipids include cholesterol, cholesterol esters, phospholipids, and triglycerides .

8. Antiviral Activity Quinazoline derivatives have demonstrated antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

9. Antioxidant Activity Quinazoline derivatives have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

10. Antihypertensive Activity Quinazoline derivatives have demonstrated antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs .

11. Anti-obesity Activity Quinazoline derivatives have shown anti-obesity properties . This makes them potential candidates for the development of new anti-obesity drugs .

12. Antidiabetic Activity Quinazoline derivatives have demonstrated antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .

13. Analgesic Activity Quinazoline derivatives have shown analgesic properties . This makes them potential candidates for the development of new pain-relieving drugs .

14. Anti-tuberculosis Activity Quinazoline derivatives have demonstrated anti-tuberculosis properties . This makes them potential candidates for the development of new anti-tuberculosis drugs .

15. Anti-malarial Activity Quinazoline derivatives have shown anti-malarial properties . This makes them potential candidates for the development of new anti-malarial drugs .

16. Anti-psychotic Activity Quinazoline derivatives have demonstrated anti-psychotic properties . This makes them potential candidates for the development of new anti-psychotic drugs .

17. Inhibitory Activity Against Neointima Formation Some quinazoline derivatives have shown inhibitory activity against neointima formation in the carotid artery . This suggests potential applications in the treatment of vascular diseases .

18. α-Glucosidase Inhibitory Activity Certain quinazoline derivatives have demonstrated α-glucosidase inhibitory activity . This suggests potential applications in the treatment of diabetes .

properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDLKQWYHGPZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355934
Record name 4-chloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-chlorophenyl)quinazoline

CAS RN

59490-94-7
Record name 4-chloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 15.8 g of 2-(4-chlorophenyl)quinazolin-4(3H)-one and 115 ml of thionyl chloride was added dropwise 4.5 g of dimethylformamide and the mixture was treated as described in Example I to obtain a yellow solid which was recrystallized from cyclohexane to give 13.6 g of light yellow 4-chloro-2-(4-chlorophenyl)quinazoline, m.p. 166°-167°; ir and nmr spectra were consistent with the assigned structure.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 4
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(4-chlorophenyl)quinazoline
Reactant of Route 6
4-Chloro-2-(4-chlorophenyl)quinazoline

Citations

For This Compound
5
Citations
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
KB Dilebo, NJ Gumede, W Nxumalo… - Journal of Molecular …, 2021 - Elsevier
A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were successfully prepared via Sonogashira cross-coupling and dechloroamination reactions on the C(4)-Cl position …
Number of citations: 5 www.sciencedirect.com
MJ Mphahlele, HK Paumo, YS Choong - Pharmaceuticals, 2017 - mdpi.com
Series of the 2-unsubstituted and 2-(4-chlorophenyl)–substituted 4-anilino-6-bromoquinazolines and their 6-(4-fluorophenyl)–substituted derivatives were evaluated for in vitro …
Number of citations: 13 www.mdpi.com
MJ Mphahlele, HK Paumo, AM El-Nahas… - Molecules, 2014 - mdpi.com
The 2-aryl-6,8-dibromo-4-chloroquinazolines derived from the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were subjected to the Sonogashira cross-coupling with terminal acetylenes at …
Number of citations: 34 www.mdpi.com
KB Dilebo - 2019 - ulspace.ul.ac.za
Imidazolyl-ethanamine Schiff base ligands of the N^N type were prepared by condensation reaction of histamine dihydrochloride with para-substituted aldehyde derivatives to yield: (E)-…
Number of citations: 0 ulspace.ul.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.